

Technical Guide: Physicochemical Properties of 3-Chloroheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloroheptane

Cat. No.: B1620029

[Get Quote](#)

This technical guide provides an in-depth overview of the boiling and melting points of **3-Chloroheptane**, including its other physical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimental protocols for the determination of these properties and includes graphical representations of the experimental workflows.

Physicochemical Data of 3-Chloroheptane

3-Chloroheptane is a halogenated alkane, appearing as a colorless liquid at room temperature.^[1] The following table summarizes its key physical and chemical properties.

Property	Value	Source
IUPAC Name	3-chloroheptane	[2]
CAS Number	999-52-0	[2] [3] [4]
Molecular Formula	C ₇ H ₁₅ Cl	[1] [2] [4]
Molecular Weight	134.65 g/mol	[2] [5]
Boiling Point	150 °C at 760 mmHg 152.39 °C (estimate) °C	[6] [7] [3] 158.00 [1]
Melting Point	-69.5 °C (estimate) °C	[3] [6] -85.0 [1]
Density	0.864 g/cm ³ 0.8780 g/cm ³	[6] 0.8690 g/cm ³ [3] [1]
Appearance	Colorless liquid	[1]
Vapor Pressure	5 mmHg at 25°C	[6]
Flash Point	39.2°C	[6]
Refractive Index	1.4228	[3] [6]
Solubility	Low in water; soluble in organic solvents like hexane and ether.	[1]

Experimental Protocols

While specific experimental data for the determination of the boiling and melting points of **3-Chloroheptane** are not detailed in the cited literature, standard methodologies are well-established for these measurements. The following sections describe generalized protocols applicable to this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[\[8\]](#)[\[9\]](#) The presence of impurities typically lowers and broadens the melting point range.[\[8\]](#)[\[9\]](#)

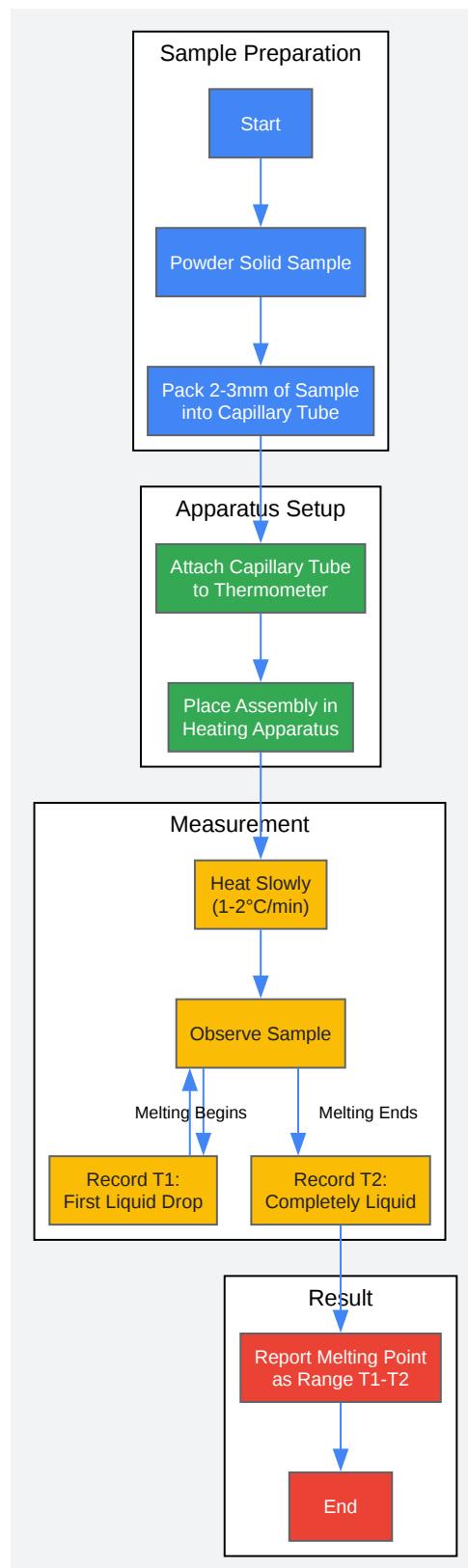
Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a solid organic compound.[\[8\]](#)

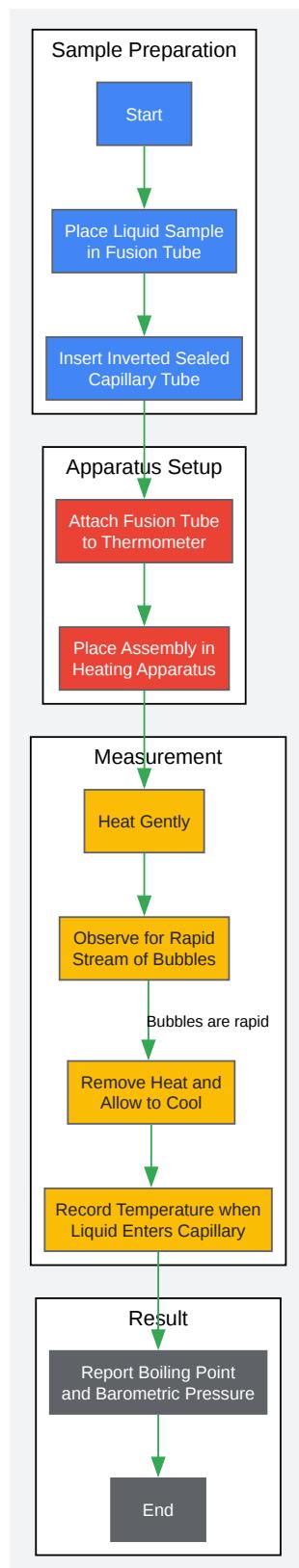
- **Sample Preparation:** A small amount of the solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern melting point apparatus with a heated metal block).[\[8\]](#)[\[10\]](#)[\[13\]](#)
- **Heating and Observation:** The heating bath is heated gradually. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[\[8\]](#)
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[\[9\]](#) For accurate results, the determination should be repeated at least once with a fresh sample.[\[8\]](#)[\[10\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[9\]](#)[\[14\]](#) It is a key indicator of a liquid's purity.[\[14\]](#)


Methodology: Capillary Tube Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.


- Sample Preparation: A few milliliters of the liquid sample (**3-Chloroheptane**) are placed in a small test tube or fusion tube.[14][15] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]
- Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample aligned with the thermometer bulb. This is then immersed in a heating bath (e.g., a beaker with paraffin oil or an aluminum block).[14][15]
- Heating and Observation: The heating bath is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. [13][14]
- Data Recording: At this point, the heat source is removed, and the bath is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13] This temperature corresponds to the point where the vapor pressure inside the capillary equals the external atmospheric pressure. The barometric pressure should also be recorded.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Chloroheptane | C7H15Cl | CID 34690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLOROHEPTANE | 999-52-0 [chemicalbook.com]
- 4. 3-Chloroheptane [webbook.nist.gov]
- 5. (3R)-3-chloroheptane | C7H15Cl | CID 92169793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloroheptane | lookchem [lookchem.com]
- 7. 3-chloroheptane [stenutz.eu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Chloroheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620029#boiling-point-and-melting-point-of-3-chloroheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com